molecular formula C11H12ClNO3S B2491020 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034605-00-8

5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2491020
CAS No.: 2034605-00-8
M. Wt: 273.73
InChI Key: GHKHWHPUEVNXNL-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H12ClNO3S and its molecular weight is 273.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes through gold-catalyzed cycloisomerization has been demonstrated, showing the potential for creating diverse bicyclic structures (Miege, Meyer, & Cossy, 2010).
  • Research on N-benzoyl derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane has contributed to understanding their nuclear magnetic resonance (NMR) spectra, providing insights into their structural properties (Portoghese & Turcotte, 1971).

Chemical Reactions and Derivatives

  • Innovative approaches to synthesizing C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes have been developed, showcasing the versatility of this chemical framework (Garsi et al., 2022).
  • The creation of novel 2-Thia-5-azabicyclo[2.2.1]heptan-3-one derivatives has been achieved, highlighting the potential for generating new chemical entities (Yuan Zhe-dong, 2013).

Application in Medicinal Chemistry

  • Bicyclic bases such as 2-azabicycloalkane scaffolds have been synthesized and investigated for their antiproliferative activity, indicating their potential use in developing new antitumor agents (Iwan et al., 2020).
  • The stereocontrolled synthesis of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes has been explored, offering pathways to neuroexcitants and other biologically active compounds (Hodgson, Hachisu, & Andrews, 2005).

Advances in Organic Chemistry

  • Research on the enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system from trans-4-hydroxy-L-proline shows the advancements in synthetic organic chemistry, offering new methodologies for complex structures (Houghton et al., 1993).
  • The development of bridged bicyclic morpholine amino acids showcases the potential of these compounds in medicinal chemistry, particularly for modulating drug properties (Kou et al., 2017).

Future Directions

: Haipin Zhou, Rui Pan, Menghua Xu, Jiao Ma, Aijun Lin, and Hequan Yao. “Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.” Chemical Communications, 2023.

Properties

IUPAC Name

5-(2-chlorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-10-3-1-2-4-11(10)17(14,15)13-6-9-5-8(13)7-16-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKHWHPUEVNXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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